9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Brand Name: Vulcanchem
CAS No.: 2098091-30-4
VCID: VC3124827
InChI: InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2
SMILES: C1COC2(CCN(CC2)N)CC1O
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol

CAS No.: 2098091-30-4

Cat. No.: VC3124827

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol - 2098091-30-4

Specification

CAS No. 2098091-30-4
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Standard InChI InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2
Standard InChI Key OKIWTJCODGXIGU-UHFFFAOYSA-N
SMILES C1COC2(CCN(CC2)N)CC1O
Canonical SMILES C1COC2(CCN(CC2)N)CC1O

Introduction

Chemical Structure and Properties

Structural Characteristics

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol belongs to the spirocyclic class of compounds, characterized by its unique bicyclic structure with a central spiro carbon connecting two rings. The compound contains:

  • A tetrahydropyran ring (oxygen-containing six-membered ring)

  • A piperidine ring (nitrogen-containing six-membered ring)

  • An amino group (-NH₂) at position 9

  • A hydroxyl group (-OH) at position 4

This structure is closely related to 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CID 56760832), with the key difference being the amino group at position 9 . The spiro junction creates a rigid, three-dimensional conformation with high Fsp³ character (fraction of sp³ hybridized carbons), which is beneficial for targeting specific biological receptors.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be inferred:

  • Molecular Formula: C₉H₁₈N₂O₂

  • Molecular Weight: Approximately 186.25 g/mol

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Probable good solubility in polar solvents due to the presence of amino and hydroxyl groups

  • Hydrogen Bonding: Both amino and hydroxyl functional groups can participate in hydrogen bonding

  • Basic Character: The nitrogen atoms contribute to the compound's basic properties

The presence of both amino and hydroxyl groups provides potential sites for chemical modifications, which could be exploited in the development of derivatives with enhanced properties.

PropertyCharacteristicRationale
Molecular FormulaC₉H₁₈N₂O₂Based on structural analysis
Functional Groups-NH₂ (position 9), -OH (position 4)Key reactive sites
Spiro System5,5-Membered ringsDefines conformational rigidity
Hydrogen Bond Donors3 (NH₂ × 2 + OH)Important for biological interactions
Hydrogen Bond Acceptors3 (N, O, OH)Important for biological interactions

Comparison with Structurally Related Compounds

Relationship to 1-Oxa-9-azaspiro[5.5]undecan-4-ol

1-Oxa-9-azaspiro[5.5]undecan-4-ol (CID 56760832) shares the core spirocyclic scaffold with our target compound but lacks the amino group at position 9 . According to PubChem data, this related compound has the following properties:

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

  • InChI Key: LBBHQKGKDNOTSF-UHFFFAOYSA-N

The addition of an amino group at position 9 in our target compound would likely alter its physical properties, solubility profile, and potential biological interactions compared to 1-Oxa-9-azaspiro[5.5]undecan-4-ol.

Comparison with 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CID 74890138) represents another structurally related compound with several similarities and differences :

  • Both compounds share the core 1-oxa-9-azaspiro[5.5]undecane scaffold

  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine has an amine group at position 4 (instead of a hydroxyl)

  • It possesses a methyl group attached to the nitrogen at position 9 (instead of an amino group)

These differences would result in distinct chemical behaviors and potential biological activities between the two compounds.

Relationship to 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives described in literature represent a class of compounds with a similar scaffold but different substitution patterns :

  • These derivatives maintain the basic spirocyclic framework

  • They contain a nitrogen at position 4 rather than a hydroxyl group

  • They typically incorporate various aryl substituents

  • They have been designed specifically as dual μ-opioid receptor agonists and σ₁ receptor antagonists for pain treatment

Table 1: Structural Comparison of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol with Related Compounds

CompoundPosition 4Position 9Molecular FormulaKey Structural Features
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol-OH-NH₂C₉H₁₈N₂O₂Target compound with amino group at position 9
1-Oxa-9-azaspiro[5.5]undecan-4-ol-OH-HC₉H₁₇NO₂Lacks amino group at position 9
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine-NH₂-CH₃C₁₀H₂₀N₂OContains amine at position 4, methyl at position 9
1-Oxa-9-azaspiro[5.5]undecan-4-one=O-HC₉H₁₅NO₂Contains ketone at position 4
Application AreaStructural BasisPotential Mechanism
Pain managementSimilar to compounds with dual μ-opioid/σ₁ activityPotential receptor modulation similar to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives
Drug discovery scaffoldMultiple functional groups for derivatizationVersatile starting point for library development
CNS applicationsPotential blood-brain barrier penetration due to balanced lipophilicityModulation of central nervous system receptors
Synthetic intermediateFunctional groups suitable for further transformationsBuilding block for more complex bioactive molecules

Structure-Property Relationship Analysis

Functional Group Contributions

The presence of specific functional groups in 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol would likely contribute to its properties in several ways:

Amino Group at Position 9

  • Increases basicity of the molecule

  • Provides a site for hydrogen bonding as both donor and acceptor

  • Creates potential for salt formation, which could improve solubility

  • Offers a handle for further functionalization (e.g., acylation, alkylation)

Hydroxyl Group at Position 4

  • Contributes to hydrophilicity

  • Serves as both hydrogen bond donor and acceptor

  • Creates potential for stereoselective interactions with biological targets

  • Provides a site for further chemical modifications

Three-Dimensional Structural Implications

The spirocyclic nature of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol creates a rigid, three-dimensional structure with significant implications:

  • Fixed spatial arrangement of functional groups, potentially enhancing receptor selectivity

  • Reduced conformational flexibility, potentially improving binding entropy

  • Distinct presentation of pharmacophoric elements in three-dimensional space

  • Potential for stereochemical diversity through the stereocenter at position 4

Future Research Directions

Synthesis and Characterization

Future research on 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol should include:

  • Development of efficient synthetic routes with high yield and purity

  • Complete spectroscopic characterization (NMR, IR, MS, X-ray crystallography)

  • Investigation of stereochemical aspects and potential resolution of enantiomers

  • Stability studies under various conditions

Biological Evaluation

Comprehensive biological screening would be valuable to assess:

  • Receptor binding profiles, particularly for opioid and sigma receptors

  • Structure-activity relationships through systematic structural modifications

  • Potential antimicrobial activities

  • Pharmacokinetic and pharmacodynamic properties

Medicinal Chemistry Applications

Further exploration could focus on:

  • Development of focused libraries of derivatives with enhanced properties

  • Optimization of physicochemical properties for specific therapeutic applications

  • Investigation of the effects of stereochemistry on biological activity

  • Integration into larger molecular frameworks for targeted drug delivery

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